Welcome to the BenchChem Online Store!
molecular formula C9H10ClNO6S B8534868 2-(2-Methoxyethoxy)-5-nitrobenzenesulfonyl chloride

2-(2-Methoxyethoxy)-5-nitrobenzenesulfonyl chloride

Cat. No. B8534868
M. Wt: 295.70 g/mol
InChI Key: ZUHJONSUZIRGOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04233237

Procedure details

59 g of sodium 2-(2-methoxyethoxy)-5-nitrobenzenesulfonate prepared as described in Synthesis Example 1 was added to a mixture of 200 ml of acetone and 75 ml of phosphorous oxychloride and 75 ml of dimethylacetamide was added dropwise to the mixture with stirring while the reaction mixture was maintained at 30° to 40° C. After completion of the dropwise addition, the reaction mixture was allowed to stand while stirring until it cooled to room temperature. The reaction mixture was then poured into 600 ml of ice water, stirred for 30 minutes and the crystals thus-precipitated were recovered by filtration. The crystals were washed with 100 ml of water and air-dired.
Name
sodium 2-(2-methoxyethoxy)-5-nitrobenzenesulfonate
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:7]=1[S:15]([O-:18])(=O)=[O:16].[Na+].CC(C)=O.P(Cl)(Cl)([Cl:26])=O>CC(N(C)C)=O>[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:7]=1[S:15]([Cl:26])(=[O:18])=[O:16] |f:0.1|

Inputs

Step One
Name
sodium 2-(2-methoxyethoxy)-5-nitrobenzenesulfonate
Quantity
59 g
Type
reactant
Smiles
COCCOC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)[O-].[Na+]
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
75 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Three
Name
ice water
Quantity
600 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring while the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as described in Synthesis Example 1
ADDITION
Type
ADDITION
Details
was added dropwise to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 30° to 40° C
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
STIRRING
Type
STIRRING
Details
while stirring until it
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the crystals thus-precipitated
FILTRATION
Type
FILTRATION
Details
were recovered by filtration
WASH
Type
WASH
Details
The crystals were washed with 100 ml of water

Outcomes

Product
Name
Type
Smiles
COCCOC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.